molecular formula C15H17N3O3 B1673162 JUN-1111 CAS No. 874351-38-9

JUN-1111

Cat. No.: B1673162
CAS No.: 874351-38-9
M. Wt: 287.31 g/mol
InChI Key: QWIRJCMQNFHGJV-UHFFFAOYSA-N
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Description

JUN-1111 is an irreversible and selective inhibitor of Cdc25 phosphatase, a family of enzymes that play a crucial role in cell cycle regulation. This compound has shown significant potential in inducing cell cycle arrest at the G1 and G2/M phases, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JUN-1111 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Mechanism of Action

JUN-1111 exerts its effects by irreversibly binding to the active site of Cdc25 phosphatase, thereby inhibiting its activity. This inhibition leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn causes cell cycle arrest at the G1 and G2/M phases. The compound also induces the formation of reactive oxygen species, contributing to its cytotoxic effects .

Biological Activity

JUN-1111 is a synthetic compound recognized for its significant biological activity as a selective inhibitor of Cdc25 phosphatases, which play a crucial role in cell cycle regulation. This article provides an in-depth examination of this compound's mechanisms of action, its effects on cellular processes, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₅H₁₇N₃O
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 874351-38-9

This compound functions primarily through the inhibition of Cdc25 phosphatases, particularly Cdc25A, Cdc25B, and Cdc25C. These phosphatases are essential for the dephosphorylation of cyclin-dependent kinases (CDKs), which regulate the cell cycle. By inhibiting these enzymes, this compound induces cell cycle arrest at the G1 and G2/M phases, preventing cells from progressing to mitosis.

Key Mechanisms:

  • Competitive Binding : this compound binds to the active site of Cdc25 phosphatases, altering the phosphorylation state of substrates involved in cell cycle progression.
  • Induction of Apoptosis : The compound can trigger apoptosis in cancer cells by disrupting normal cell cycle regulation.

Biological Activity Data

The effectiveness of this compound is quantified through its IC50 values against various phosphatases:

Phosphatase IC50 (µM)
Cdc25A0.38
Cdc25B1.8
Cdc25C0.66
VHR28
PTP1B37

These values indicate that this compound is a potent inhibitor of Cdc25A, with progressively higher IC50 values for other targets, suggesting a selective action that could be leveraged for therapeutic applications in oncology .

In Vitro Studies

In vitro experiments using the tsFT210 cell line demonstrated that treatment with this compound at concentrations of 10 µM and 30 µM resulted in:

  • Cell Cycle Arrest : The compound induced significant cell cycle arrest at both G1 and G2/M phases after 17 hours of incubation.
  • Decreased PhosphoCdk1 Expression : A dose-dependent reduction in phosphoCdk1 was observed after one hour of treatment, indicating effective modulation of CDK activity .

Potential Applications

This compound's ability to selectively inhibit Cdc25 phosphatases positions it as a promising candidate for cancer therapeutics. Its unique mechanism allows for targeted interventions in tumors characterized by dysregulated cell cycles. The following table summarizes related compounds with similar mechanisms:

Compound Name Mechanism of Action Unique Features
Cdc25A Inhibitor 1Inhibits Cdc25A specificallySelective for Cdc25A isoform
RoscovitineCyclin-dependent kinase inhibitorAlso affects CDK activity
FlavopiridolBroad-spectrum CDK inhibitorTargets multiple cyclin-dependent kinases
UCN-01 (7-hydroxystaurosporine)Inhibits multiple kinases including Cdc2Known for inducing apoptosis

Properties

CAS No.

874351-38-9

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

InChI

InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2

InChI Key

QWIRJCMQNFHGJV-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Canonical SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JUN-1111;  JUN 1111;  JUN1111; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.